molecular formula C15H16N2O8 B4652745 3,4-bis[(3-carboxypropanoyl)amino]benzoic acid

3,4-bis[(3-carboxypropanoyl)amino]benzoic acid

Cat. No. B4652745
M. Wt: 352.30 g/mol
InChI Key: DJBPHOJYYGTFOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-bis[(3-carboxypropanoyl)amino]benzoic acid, also known as Tetrakis(2-carboxyethyl)pyropheophorbide-a (TCEP), is a synthetic compound used in scientific research as a photosensitizer for photodynamic therapy (PDT). It is a water-soluble derivative of chlorophyll-a, which is a natural photosensitizer found in plants. TCEP has been shown to have potential in treating cancer and other diseases, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of TCEP involves the production of reactive oxygen species (ROS) upon activation by light. The ROS can damage cellular components, including DNA, proteins, and lipids, leading to cell death. TCEP has been shown to have a high quantum yield of singlet oxygen, which is a type of ROS that is particularly effective in killing cancer cells.
Biochemical and Physiological Effects:
TCEP has been shown to have several biochemical and physiological effects, including the induction of apoptosis (programmed cell death), the inhibition of angiogenesis (the formation of new blood vessels), and the modulation of the immune system. TCEP has also been shown to have a low toxicity profile, making it a promising candidate for clinical use.

Advantages and Limitations for Lab Experiments

One of the main advantages of TCEP is its water solubility, which allows for easy administration and delivery to cells. TCEP is also relatively stable, making it suitable for storage and transportation. However, TCEP is sensitive to light and requires careful handling to prevent degradation. Additionally, TCEP has a relatively short half-life in vivo, which limits its effectiveness in some applications.

Future Directions

There are several future directions for the use of TCEP in scientific research. One area of interest is the development of new formulations and delivery methods to improve the efficacy of TCEP in cancer treatment. Another area of interest is the exploration of TCEP's potential in other applications, such as antimicrobial therapy and imaging. Additionally, further studies are needed to fully understand the mechanism of action and physiological effects of TCEP, which will inform its future use in clinical settings.

Scientific Research Applications

TCEP has been used in various scientific research applications, including cancer treatment, antimicrobial therapy, and imaging. In cancer treatment, TCEP is used as a photosensitizer in PDT, which involves the activation of the photosensitizer by light to produce reactive oxygen species that can kill cancer cells. TCEP has also been shown to have antimicrobial properties, and it can be used in combination with antibiotics to enhance their effectiveness. In imaging, TCEP can be used as a contrast agent for fluorescence imaging.

properties

IUPAC Name

3,4-bis(3-carboxypropanoylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O8/c18-11(3-5-13(20)21)16-9-2-1-8(15(24)25)7-10(9)17-12(19)4-6-14(22)23/h1-2,7H,3-6H2,(H,16,18)(H,17,19)(H,20,21)(H,22,23)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJBPHOJYYGTFOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)NC(=O)CCC(=O)O)NC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Bis(3-carboxypropanoylamino)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3,4-bis[(3-carboxypropanoyl)amino]benzoic acid
Reactant of Route 2
Reactant of Route 2
3,4-bis[(3-carboxypropanoyl)amino]benzoic acid
Reactant of Route 3
Reactant of Route 3
3,4-bis[(3-carboxypropanoyl)amino]benzoic acid
Reactant of Route 4
Reactant of Route 4
3,4-bis[(3-carboxypropanoyl)amino]benzoic acid
Reactant of Route 5
Reactant of Route 5
3,4-bis[(3-carboxypropanoyl)amino]benzoic acid
Reactant of Route 6
3,4-bis[(3-carboxypropanoyl)amino]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.